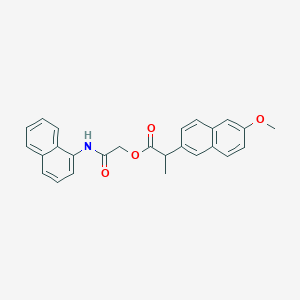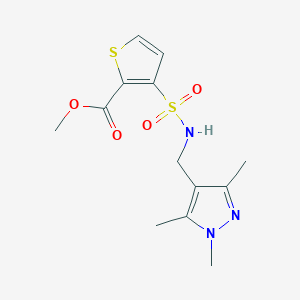
N'~1~,N'~4~-bis(1-ethylpiperidin-4-ylidene)benzene-1,4-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~4~-bis(1-ethylpiperidin-4-ylidene)benzene-1,4-dicarbohydrazide is a synthetic organic compound with the molecular formula C22H32N6O2 It is known for its complex structure, which includes two piperidinylidene groups attached to a benzene ring via carbohydrazide linkages
Preparation Methods
The synthesis of N’~1~,N’~4~-bis(1-ethylpiperidin-4-ylidene)benzene-1,4-dicarbohydrazide typically involves the reaction of 1-ethylpiperidin-4-one with terephthalohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
N’~1~,N’~4~-bis(1-ethylpiperidin-4-ylidene)benzene-1,4-dicarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the piperidinylidene groups is replaced by another nucleophile. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N’~1~,N’~4~-bis(1-ethylpiperidin-4-ylidene)benzene-1,4-dicarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Comparison with Similar Compounds
N’~1~,N’~4~-bis(1-ethylpiperidin-4-ylidene)benzene-1,4-dicarbohydrazide can be compared with other similar compounds, such as:
- N,N’-bis[(1-ethylpiperidin-4-ylidene)amino]octanediamide
- N,N’-bis[(1-ethylpiperidin-4-ylidene)amino]pentanediamide
These compounds share similar structural features but differ in the length and nature of the linker between the piperidinylidene groups. The uniqueness of N’~1~,N’~4~-bis(1-ethylpiperidin-4-ylidene)benzene-1,4-dicarbohydrazide lies in its specific benzene-1,4-dicarbohydrazide core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H32N6O2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-N,4-N-bis[(1-ethylpiperidin-4-ylidene)amino]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H32N6O2/c1-3-27-13-9-19(10-14-27)23-25-21(29)17-5-7-18(8-6-17)22(30)26-24-20-11-15-28(4-2)16-12-20/h5-8H,3-4,9-16H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
JZXMSBVMJSTNCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=NNC(=O)C2=CC=C(C=C2)C(=O)NN=C3CCN(CC3)CC)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxy-3-nitrophenol](/img/structure/B10902533.png)
![N-[(1Z)-1-(2,5-dimethoxyphenyl)-3-{(2E)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10902535.png)
![[(5-Methyl-4-nitro-2-thienyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B10902538.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10902539.png)
![N-(3-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10902544.png)


![4-{[(E)-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10902565.png)

![1,3-Dichloropropan-2-yl 4-[(2-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B10902574.png)
![(5-bromo-4-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B10902582.png)


